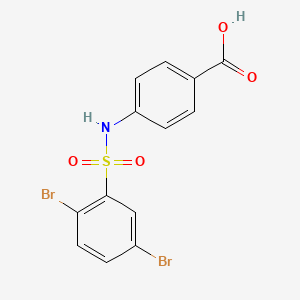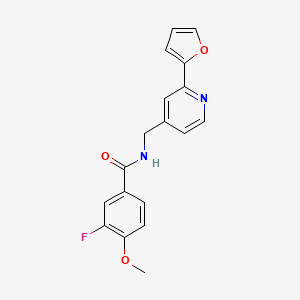
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide is a complex organic compound that features a combination of fluorine, furan, pyridine, and methoxybenzamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide typically involves multi-step organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of a nitro group would yield the corresponding amine.
科学的研究の応用
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-methoxybenzamide: Similar structure but with different positions of the fluorine and methoxy groups.
Uniqueness
3-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
3-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-16-5-4-13(10-14(16)19)18(22)21-11-12-6-7-20-15(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNHZFWXBUYVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
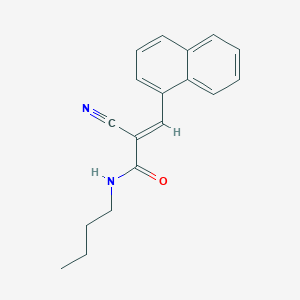
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2433423.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)
![N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2433428.png)
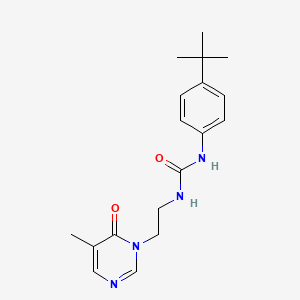
![1,3-dimethyl-7-(thiophen-2-yl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433431.png)
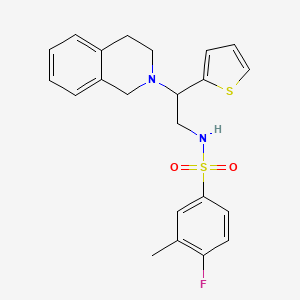
![[(E)-2-[4-(4-methoxybenzoyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine](/img/structure/B2433433.png)
![1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine](/img/structure/B2433435.png)
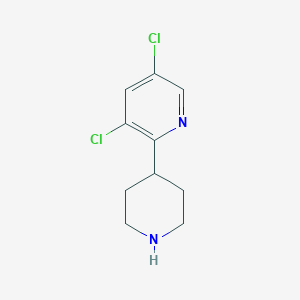
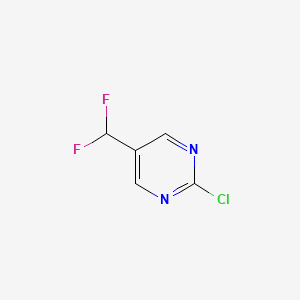
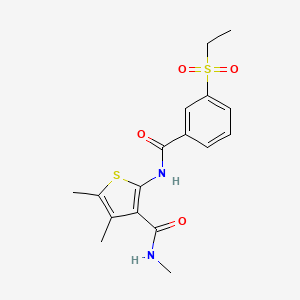
![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(3-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2433442.png)
